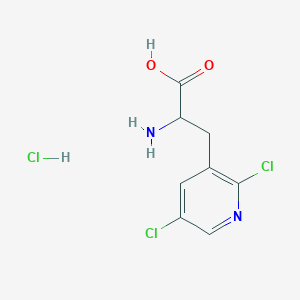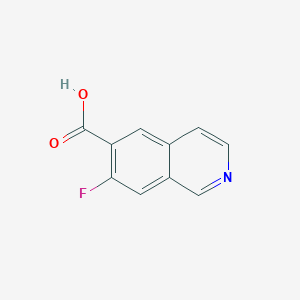
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methoxybenzoate is a synthetic organic compound, characterized by its complex structure featuring a thiadiazole ring, a pyranone ring, and a methoxybenzoate moiety
Vorbereitungsmethoden
Synthetic routes and reaction conditions: The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methoxybenzoate involves multiple steps, starting from readily available precursors. The process typically begins with the synthesis of the 1,3,4-thiadiazole core through cyclization reactions involving thiosemicarbazides and carboxylic acids. This core is then functionalized with 2-ethylbutanamide through nucleophilic substitution. The pyranone ring is formed via an Aldol condensation reaction, and finally, the methoxybenzoate group is introduced through esterification.
Industrial production methods: In an industrial setting, the synthesis of this compound would likely involve optimization of reaction conditions for high yield and purity, including controlled temperatures, catalysts, and reaction times. Techniques such as chromatography and recrystallization would be employed to purify the final product.
Analyse Chemischer Reaktionen
Types of reactions:
Oxidation: This compound can undergo oxidation reactions at various positions, particularly the thiadiazole and pyranone rings, leading to the formation of sulfoxides or sulphones and hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic methoxybenzoate moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common reagents and conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., Br2, Cl2) for halogenation reactions; nitration mixtures (e.g., HNO3/H2SO4) for nitration.
Major products:
Oxidation: Sulfoxide, sulfone, hydroxylated derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitro derivatives.
Wissenschaftliche Forschungsanwendungen
This compound's unique structure makes it a versatile tool in scientific research:
Chemistry: Used as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.
Medicine: Investigated for potential therapeutic uses due to its bioactivity, including as an enzyme inhibitor or receptor modulator.
Industry: Could be used in the development of new materials, such as polymers or coatings, given its reactive functional groups.
Wirkmechanismus
The compound exerts its effects through interactions with various molecular targets. Its thiadiazole ring can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, modulating enzyme activity or receptor binding. The ester and amide groups contribute to its overall binding affinity and specificity by forming hydrogen bonds and hydrophobic interactions. These interactions can alter the activity of enzymes or receptors, leading to observed bioactivities.
Vergleich Mit ähnlichen Verbindungen
2-Aminothiadiazole: Simplified structure, lacks additional functional groups.
3,6-Dimethyl-1,4-dioxane-2,5-dione: Another heterocyclic compound with different bioactivity.
N-(2-benzoylphenyl)-1,3,4-thiadiazol-2-amine: Contains similar thiadiazole ring, used in different applications.
This detailed article should provide a thorough understanding of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methoxybenzoate, its preparation, reactivity, applications, and more.
Eigenschaften
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6S2/c1-4-13(5-2)19(27)23-21-24-25-22(33-21)32-12-16-10-17(26)18(11-30-16)31-20(28)14-7-6-8-15(9-14)29-3/h6-11,13H,4-5,12H2,1-3H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTYKEWPEFDUIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(3,5-Difluorophenyl)methyl]piperidine](/img/structure/B2857303.png)
![N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2857305.png)

![2-[1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethylidene]indene-1,3-dione](/img/structure/B2857307.png)

![{2-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine dihydrochloride](/img/structure/B2857311.png)
![3-(2-methoxyphenyl)-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2857313.png)



